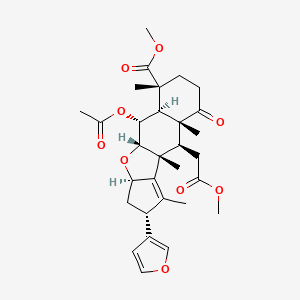
Dihydronimbin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydronimbin is a naturally occurring compound derived from the neem tree (Azadirachta indica). It belongs to the class of triterpenoids and is known for its various biological activities. The compound has garnered interest due to its potential medicinal properties and its role in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydronimbin typically involves the reduction of nimbin, another triterpenoid found in neem. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound involves the extraction of neem oil followed by purification processes. The neem oil is first subjected to partitioning between n-hexane and methanol. The methanol fraction is then concentrated and subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound .
化学反応の分析
Types of Reactions
Dihydronimbin undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nimbin
Reduction: More saturated triterpenoid derivatives
Substitution: Ester and ether derivatives of this compound
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of natural pesticides and insect repellents due to its bioactivity.
作用機序
The mechanism of action of dihydronimbin involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microbes, leading to cell lysis.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Dihydronimbin is compared with other triterpenoids such as nimbin, azadirachtin, and salannin:
Nimbin: Similar in structure but differs in the oxidation state. This compound is a reduced form of nimbin.
Azadirachtin: Another triterpenoid from neem with potent insecticidal properties but structurally more complex.
Salannin: Similar biological activities but differs in the functional groups attached to the triterpenoid core.
This compound stands out due to its unique combination of biological activities and simpler structure compared to azadirachtin and salannin.
特性
CAS番号 |
73264-01-4 |
|---|---|
分子式 |
C30H38O9 |
分子量 |
542.6 g/mol |
IUPAC名 |
methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-ene-4-carboxylate |
InChI |
InChI=1S/C30H38O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h9,11,14,18-20,24-26H,8,10,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1 |
InChIキー |
PMXGZXSWPXLFRH-IMGVWCFESA-N |
異性体SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](CCC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
正規SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(CCC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


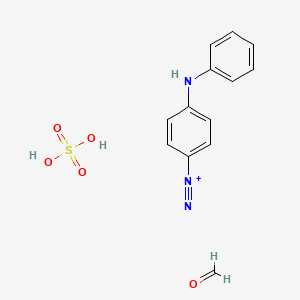
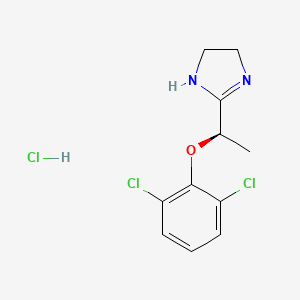
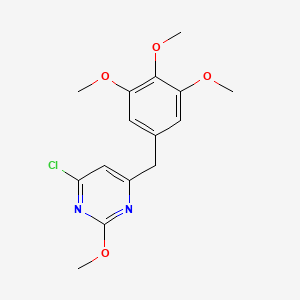
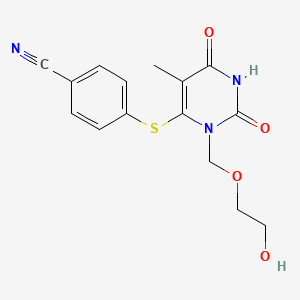

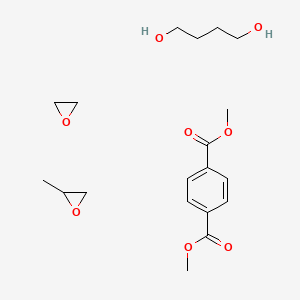
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

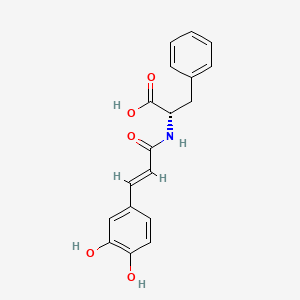
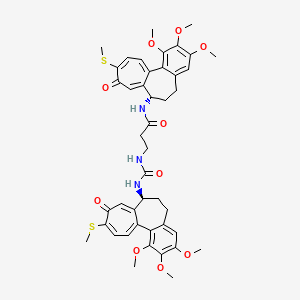

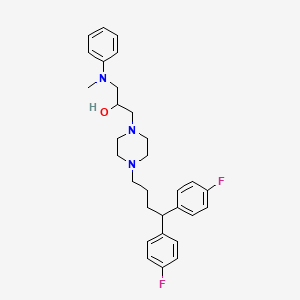
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

